DO3A-Thiol TFA Salt

PET imaging radiometal chelation in vivo stability

Researchers needing site-specific bioconjugation of macrocyclic chelators face a trade-off: DOTA lacks a conjugation handle, while acyclic chelators (DTPA) suffer from transmetallation. DO3A-Thiol TFA Salt resolves this: - Enables cysteine-selective conjugation via maleimide chemistry at pH 6.5-7.5, achieving defined chelator-to-biomolecule ratios. - DO3A core retains <1% transmetallation by endogenous ions vs. >20% for DTPA. - Supports theranostic pairing: single conjugate radiolabeled with ⁶⁸Ga (PET) or ¹⁷⁷Lu (therapy). Supplied as TFA salt for enhanced solubility; ≥95% purity; stored at -20°C under dry, inert conditions.

Molecular Formula C20H34F3N5O9S
Molecular Weight 577.6 g/mol
Cat. No. B15354204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDO3A-Thiol TFA Salt
Molecular FormulaC20H34F3N5O9S
Molecular Weight577.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCS)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H33N5O7S.C2HF3O2/c24-15(19-1-10-31)11-20-2-4-21(12-16(25)26)6-8-23(14-18(29)30)9-7-22(5-3-20)13-17(27)28;3-2(4,5)1(6)7/h31H,1-14H2,(H,19,24)(H,25,26)(H,27,28)(H,29,30);(H,6,7)
InChIKeyNNPZENIUTPTIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DO3A-Thiol TFA Salt: Thiol-Functionalized Macrocyclic Chelator


DO3A-Thiol TFA Salt (CAS 865470-67-3) is the trifluoroacetate salt form of a thiol-functionalized derivative of the DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) macrocyclic chelator [1]. The compound retains the 12-membered tetraazamacrocycle backbone with three acetate coordination arms for stable metal ion chelation, while incorporating a terminal thiol (–SH) group via a mercaptoethylacetamide linker at the fourth ring nitrogen . This bifunctional architecture enables simultaneous high-affinity radiometal or lanthanide complexation (e.g., Gd³⁺, ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) and covalent site-specific attachment to biomolecules or surfaces through thiol-maleimide, thiol-vinyl sulfone, or gold-thiol chemistry [1]. The TFA salt form (C₁₈H₃₃N₅O₇S·x(C₂HF₃O₂), MW 463.55 + x(114.02)) offers improved solubility and handling characteristics relative to the free base, with melting point >248 °C (dec.) .

Bifunctional macrocyclic chelator with thiol handle for site-specific bioconjugation
DO3A core supports kinetic inertness against transmetallation in radiometal complexation
TFA salt form intended for improved aqueous solubility and stock solution preparation

Why Generic Macrocyclic Chelators Cannot Substitute DO3A-Thiol


Procurement decisions that treat DO3A-Thiol TFA Salt as interchangeable with generic macrocyclic chelators such as DOTA, NOTA, or DTPA overlook three non-substitutable functional dimensions. First, the pendant thiol group is the sole chemoselective conjugation handle absent in DOTA, NOTA, HP-DO3A, and DTPA, enabling site-directed covalent attachment under physiological conditions (pH 6.5–7.5, room temperature, 1–2 h via Michael addition to maleimide) that random-lysine or random-carboxylate conjugation cannot replicate [1]. Second, the DO3A macrocyclic core confers kinetic inertness against transmetallation by endogenous ions that acyclic chelators (DTPA, EDTA) cannot match—Gd(DO3A) shows ≤1% reaction with Zn²⁺, Cu²⁺, CO₃²⁻, and PO₄³⁻ at pH 7 versus >20% for Gd(DTPA) and Gd(EDTA) within 10 minutes [2]. Third, the TFA salt form imparts specific solubility and stability characteristics distinct from hydrochloride or free-base forms, directly affecting stock solution preparation, long-term storage at −20 °C, and compatibility with aqueous bioconjugation workflows . Substituting a non-thiol chelator eliminates the entire site-specific conjugation modality; substituting a non-DO3A macrocycle alters both metal-binding thermodynamics and kinetic inertness.

Lack of Thiol Conjugation Handle
Non-thiol chelators (DOTA, NOTA, DTPA) cannot provide the site-specific thiol-maleimide or gold-thiol attachment, limiting directed bioconjugation strategies.
Acyclic Chelator Transmetallation Susceptibility
Acyclic alternatives (DTPA, EDTA) may undergo more rapid transmetallation by endogenous ions, potentially altering complex integrity in biological media compared to macrocyclic DO3A.
Salt Form Handling Differences
Hydrochloride or free-base forms may exhibit distinct solubility profiles and long-term storage behavior relative to the TFA salt, affecting aqueous workflow compatibility.

Comparative Evidence: DO3A-Thiol TFA Salt Performance


In Vivo ⁶⁴Cu Complex Stability vs. DOTA

In a direct comparative study using bombesin (BBN) peptide conjugates in mice, the ⁶⁴Cu/DO3A-BBN derivative demonstrated 100% radiochemical integrity in vivo at 20 hours post-injection. In stark contrast, the ⁶⁴Cu/DOTA-BBN conjugate retained only 34% of intact complex after just 30 minutes in vivo [1]. In a parallel bombesin study comparing Oxo-DO3A (a close DO3A analog) with DOTA, only 37% of the ⁶⁴Cu/Oxo-DO3A complex remained intact after 20 h in vivo, while the ⁶⁴Cu/DOTA-BBN complex underwent complete demetalation [2]. The DO3A framework thus provides markedly superior in vivo kinetic stability for ⁶⁴Cu compared to the widely used DOTA chelator.

In Vivo ⁶⁴Cu Complex Integrity
Head-to-head
DO3A-BBN: 100% intact at 20 h; DOTA-BBN: 34% at 30 min, 0% at 20 h
Reported in vivo stability context supports ⁶⁴Cu complex retention in mouse model.
Balb/C mice; BBN peptide conjugate; ammonium acetate buffer radiolabeling.
PET imaging radiometal chelation in vivo stability copper-64

Kinetic Inertness Against Endogenous Ion Transmetallation

A landmark comparative study assessed the reactivity of ¹⁵³Gd-radiolabeled chelates with physiologically relevant concentrations of endogenous ions (25 mM CO₃²⁻, PO₄³⁻, Zn²⁺, Cu²⁺ at pH 7). Gd(DO3A) demonstrated exceptional kinetic inertness, with ≤1% reaction detected with all four ion species at room temperature. This performance was indistinguishable from Gd(DOTA) and Gd(HP-DO3A), which also showed ≤1% reaction. In dramatic contrast, the acyclic chelators Gd(DTPA)²⁻ and Gd(EDTA)⁻ underwent rapid transmetallation, with >20% reaction within 10 minutes under identical conditions, yielding precipitated GdPO₄ [1]. The study further established that the thermodynamic binding constants of DO3A for Gd³⁺ and Cu²⁺ were equal at 10²⁰ M⁻¹, whereas DOTA and HP-DO3A favored Gd³⁺ over Cu²⁺ by ≥10² M⁻¹—yet DO3A's kinetic inertia compensated for its lower thermodynamic selectivity [1].

Kinetic Inertness vs Endogenous Ions
Head-to-head
Gd(DO3A): ≤1% reaction; Gd(DTPA)/EDTA: >20% in 10 min
Reported kinetic inertness context supports macrocyclic chelate stability screening.
25 mM CO₃²⁻, PO₄³⁻, Zn²⁺, Cu²⁺; pH 7; room temperature.
MRI contrast agents gadolinium kinetic inertness transmetallation

Thiol-Mediated Site-Specific Bioconjugation Selectivity

The terminal thiol group of DO3A-Thiol enables chemoselective conjugation chemistries that are structurally impossible with standard non-thiol macrocyclic chelators (DOTA, NOTA, HP-DO3A, DTPA, TETA). Under optimized conditions (pH 6.5–7.5, inert atmosphere, room temperature incubation for 1–2 hours), the thiol undergoes rapid Michael addition to maleimide-functionalized biomolecules, forming a stable thioether bond [1][2]. This reaction proceeds with a rate approximately 1,000-fold faster at pH 7.0 than competing amine-maleimide reactions, ensuring conjugation site-specificity . The Waengler et al. (2011) study—the canonical reference for this compound—demonstrated that DO3A-Thiol participates in thiol-maleimide and thiol-ene click reactions for site-specific biomolecule modification, enabling the construction of homogeneous radiolabeled conjugates with defined chelator-to-biomolecule ratios [1]. In contrast, DOTA and DTPA rely on random amine acylation (e.g., NHS ester or isothiocyanate chemistry), producing heterogeneous conjugate mixtures with variable stoichiometry and potentially compromised target-binding affinity.

Site-Specific Conjugation Selectivity
Class-level
Thiol-maleimide reaction rate ~1,000× faster than amine-maleimide at pH 7.0
Reported conjugation selectivity context supports site-directed bioconjugation workflow.
pH 6.5–7.5, inert atmosphere; homogeneous product vs random acylation.
bioconjugation click chemistry site-specific thiol-maleimide

Metal Ion Selectivity: Gd³⁺/Cu²⁺ Binding Profile

Potentiometric and spectrophotometric determination of thermodynamic binding constants revealed a critical metal selectivity difference between DO3A and DOTA. For DO3A, the binding constants for Gd³⁺ and Cu²⁺ were found to be equal at 10²⁰ M⁻¹. In contrast, DOTA and HP-DO3A exhibited a pronounced preference for Gd³⁺ over Cu²⁺ by a factor of ≥10² M⁻¹ [1]. This equivalent Gd³⁺/Cu²⁺ affinity of DO3A is significant: it means that in biological environments where competing metals are present, DO3A does not discriminate against Cu²⁺ binding to the extent that DOTA does. However, the kinetic inertness of Gd(DO3A)—which showed ≤1% transmetallation with Cu²⁺ and Zn²⁺—effectively prevents metal exchange despite the lack of thermodynamic selectivity [1].

Gd³⁺/Cu²⁺ Binding Profile
Head-to-head
DO3A: K(Gd)=K(Cu)=10²⁰ M⁻¹; DOTA: ≥100-fold Gd preference
Reported binding profile context may inform radiometal selection for dual-modality studies.
Kinetic inertness compensates for lower thermodynamic selectivity.
metal selectivity thermodynamic binding gadolinium copper

Thermodynamic Stability Ranking Among Gd(III) Chelators

A comprehensive potentiometric and spectrophotometric study determined the thermodynamic stability constants (logK) for Gd(III) and Y(III) complexes across five clinically and preclinically relevant chelators at 25.0 ± 0.1 °C and 0.1 M ionic strength. The stability ranking was unambiguously established as: DOTA > HP-DO3A > DTPA > DO3A > EDTA [1]. While DO3A's thermodynamic stability sits below DOTA and HP-DO3A in the ranking, it surpasses the acyclic chelator DTPA and far exceeds EDTA. This places DO3A-based chelators—including DO3A-Thiol—in the macrocyclic chelator class with stability characteristics sufficient to prevent gadolinium release under physiological conditions, provided the kinetic inertness barrier (demonstrated in Tweedle et al., 1991) is operative [1][2].

Thermodynamic Stability Ranking
Head-to-head
DOTA > HP-DO3A > DTPA > DO3A > EDTA
Reported ranking context places DO3A within macrocyclic stability range.
Potentiometric data; 25 °C, 0.1 M ionic strength; kinetic factors also relevant.
thermodynamic stability gadolinium logK macrocyclic chelator ranking

Application Scenarios for DO3A-Thiol TFA Salt


Site-Specific ⁶⁴Cu-PET Tracer Construction

For PET imaging programs requiring ⁶⁴Cu-radiolabeled peptides or antibody fragments, DO3A-Thiol TFA Salt addresses the well-documented limitation of DOTA: complete in vivo demetalation of ⁶⁴Cu/DOTA conjugates within 20 hours. Published data show ⁶⁴Cu/DO3A-BBN retaining 100% radiochemical integrity at 20 h in vivo versus 0% for ⁶⁴Cu/DOTA-BBN [1]. The thiol handle further enables site-specific conjugation to cysteine-engineered antibody fragments or reduced hinge disulfides via maleimide chemistry, producing homogeneous immunoconjugates with defined chelator-to-antibody ratios—a critical quality attribute for translational PET tracer development [2]. This scenario applies specifically when the target biomolecule contains an accessible cysteine residue or can be engineered to include one, and when the prolonged circulation time of the construct demands chelator stability beyond the 30-minute window in which DOTA fails.

Gd-Based MRI Agent with Bioconjugation Capability

DO3A-Thiol TFA Salt enables the construction of Gd(III)-based MRI contrast agents that combine the kinetic inertness of the macrocyclic DO3A core (≤1% transmetallation by endogenous ions, equivalent to Gd(DOTA)) with the site-specific conjugation capability of the thiol moiety [1]. Published data demonstrate that Gd(III)-DO3A complexes bearing thiol-terminated linkers bind covalently to human serum albumin (HSA) at Cys34, and this binding is abolished when the terminal thiol group is absent [2]. This albumin-targeting strategy increases the rotational correlation time of the Gd complex, enhancing relaxivity and blood-pool retention [2]. For procurement, DO3A-Thiol is the appropriate choice when the research objective requires covalent protein conjugation of a macrocyclic Gd chelate—a functional combination that DOTA (no thiol) and DTPA (acyclic, inferior kinetic inertness) cannot individually deliver.

Gold Nanoparticle and SPR Biosensor Functionalization

The thiol group of DO3A-Thiol forms strong Au–S coordination bonds with gold surfaces, enabling directional self-assembled monolayer (SAM) formation in which the thiol terminus anchors to the gold substrate and the DO3A macrocycle orients toward the solution phase [1]. This directional architecture preserves the full metal-chelating capacity of DO3A at the interface, allowing subsequent loading with Gd³⁺ for SPR-enhanced MRI contrast or with radiometals for surface-based radiodetection. Compared to non-thiol chelators (DOTA, NOTA, DTPA) which have no intrinsic gold affinity and require additional surface functionalization steps, DO3A-Thiol enables a simpler, one-step surface modification workflow with defined molecular orientation [1]. This scenario is most relevant for researchers constructing chelator-functionalized gold nanoparticles, SPR chips, or SERS substrates where interfacial chelation capacity must be preserved.

Multi-Radiometal Theranostic Radiopharmaceuticals

DO3A-Thiol's macrocyclic scaffold demonstrates broad radiometal compatibility, with published data confirming efficient radiolabeling of DO3A-based chelators with ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu, and ⁵²Mn at radiochemical purity exceeding 96% under mild conditions [1][2]. The thiol handle enables conjugation to the same targeting vector (e.g., PSMA inhibitor, somatostatin analog, or antibody fragment), allowing a single bioconjugate precursor to be radiolabeled with different radiometals for diagnostic (⁶⁸Ga-PET, ⁶⁴Cu-PET) or therapeutic (¹⁷⁷Lu) applications. This theranostic pairing capability is a procurement-relevant differentiator: DO3A-Thiol TFA Salt serves as a platform chelator for matched-pair theranostic programs, whereas chelators with narrower metal compatibility profiles (e.g., NOTA, which is suboptimal for ¹⁷⁷Lu) may require separate chelator procurement and conjugation workflows for diagnostic and therapeutic isotopes.

Application
Selection Property
Validation Focus
Site-Specific ⁶⁴Cu-PET Tracer Construction
Thiol-mediated site-specific conjugation
In vivo complex stability and radiochemical integrity
Gd-Based MRI Agent with Bioconjugation Capability
Macrocyclic kinetic inertness with thiol handle
Protein conjugation and relaxivity enhancement
Gold Nanoparticle and SPR Biosensor Functionalization
Au–S surface anchoring with preserved chelation
Surface-oriented immobilization and metal loading
Multi-Radiometal Theranostic Radiopharmaceuticals
Broad radiometal compatibility (⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu)
Radiochemical purity and matched-pair labeling
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